Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate
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Overview
Description
Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate is a complex organic compound with the molecular formula C22H26N2O5. This compound is known for its unique chemical structure, which includes a benzoate ester, a morpholine ring, and a dimethylphenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2,3-dimethylphenoxyacetic acid: This can be achieved by reacting 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the acyl chloride: The 2,3-dimethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide intermediate.
Esterification: The amide intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate
- Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
- Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate
Uniqueness
Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O5/c1-15-5-4-6-20(16(15)2)29-14-21(25)23-18-13-17(22(26)27-3)7-8-19(18)24-9-11-28-12-10-24/h4-8,13H,9-12,14H2,1-3H3,(H,23,25) |
InChI Key |
IMURZAYKXKAJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3)C |
Origin of Product |
United States |
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